molecular formula C18H16F3N3O2 B2402138 1-(Pyridin-3-yl)-4-{2-[3-(trifluoromethyl)phenyl]acetyl}piperazin-2-one CAS No. 2097896-90-5

1-(Pyridin-3-yl)-4-{2-[3-(trifluoromethyl)phenyl]acetyl}piperazin-2-one

Cat. No.: B2402138
CAS No.: 2097896-90-5
M. Wt: 363.34
InChI Key: CSGSRZNKEALPTM-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-4-{2-[3-(trifluoromethyl)phenyl]acetyl}piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a pyridinyl group and a trifluoromethylphenylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-yl)-4-{2-[3-(trifluoromethyl)phenyl]acetyl}piperazin-2-one typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the acylation of piperazine with 3-(trifluoromethyl)benzoyl chloride, followed by the introduction of the pyridinyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-yl)-4-{2-[3-(trifluoromethyl)phenyl]acetyl}piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinyl or phenyl rings, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., triethylamine, sodium hydride), and oxidizing or reducing agents (e.g., potassium permanganate, lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(Pyridin-3-yl)-4-{2-[3-(trifluoromethyl)phenyl]acetyl}piperazin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-4-{2-[3-(trifluoromethyl)phenyl]acetyl}piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-3-yl)-2-propanone: This compound shares the pyridinyl group but lacks the piperazine and trifluoromethylphenylacetyl groups.

    3-(Trifluoromethyl)benzoyl chloride: This compound is a key intermediate in the synthesis of the target compound and shares the trifluoromethylphenyl group.

    Piperazine derivatives: Various piperazine derivatives exist with different substituents, offering a range of chemical and biological properties.

Uniqueness

1-(Pyridin-3-yl)-4-{2-[3-(trifluoromethyl)phenyl]acetyl}piperazin-2-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-pyridin-3-yl-4-[2-[3-(trifluoromethyl)phenyl]acetyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2/c19-18(20,21)14-4-1-3-13(9-14)10-16(25)23-7-8-24(17(26)12-23)15-5-2-6-22-11-15/h1-6,9,11H,7-8,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGSRZNKEALPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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